2-(4-Methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid
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Overview
Description
2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzoic acid moiety attached to the isoxazole ring, which is further substituted with a methyl and a phenyl group. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides are generated in situ from the corresponding oximes using chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a base such as triethylamine. The nitrile oxide then reacts with an alkyne to form the isoxazole ring .
Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives often employs metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency and yield. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid (HNO3), halogens (Cl2, Br2), and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a Lewis acid for halogenation, H2SO4 for sulfonation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, halo, and sulfonic acid derivatives.
Scientific Research Applications
2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Isoxazole derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA or proteins, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
- 3-Phenylisoxazole
- 5-Phenylisoxazole-3-carboxylic acid
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Comparison: 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid is unique due to the presence of both the isoxazole and benzoic acid moieties, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the specific substitution pattern on the isoxazole ring .
Properties
CAS No. |
63826-31-3 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-15(12-7-3-2-4-8-12)18-21-16(11)13-9-5-6-10-14(13)17(19)20/h2-10H,1H3,(H,19,20) |
InChI Key |
QUJRXOAKSSZTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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